![molecular formula C11H14N4O2S B359444 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 142976-05-4](/img/structure/B359444.png)
4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazole derivatives are a class of compounds that have been studied for their potential biological activities . They are often used as building blocks in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of an appropriate organic azide with an alkyne in the presence of a copper catalyst . The exact method can vary depending on the specific structures of the starting materials .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, and Mass spectroscopy .Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions. For example, they can act as ligands in the formation of metal-organic frameworks .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their structure. Some derivatives are thermally stable and exhibit acceptable densities .Wissenschaftliche Forschungsanwendungen
Anticancer Agent Development
1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The ability of these compounds to form hydrogen bonds with biological targets contributes to their pharmacokinetics and pharmacological properties . Specifically, certain 1,2,4-triazole derivatives have demonstrated promising cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549, indicating their potential in developing new chemotherapy drugs .
Antimicrobial Therapeutics
The triazole ring is a common feature in many antimicrobial agents due to its safety profile and high therapeutic index. Derivatives of 1,2,4-triazole, such as 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide , have shown good to moderate activities against various microorganisms, suggesting their use in treating infections, especially in immune-compromised patients .
Enzyme Inhibition Studies
Triazole derivatives are known to interact with enzymes, such as aromatase, which is crucial in steroid biosynthesis. Molecular docking studies have revealed that these compounds can bind effectively in the enzyme’s active site, providing insights into their mechanism of action and aiding in the design of enzyme inhibitors .
Antifungal Applications
The structural similarity of triazole derivatives to the natural azole antifungals makes them suitable candidates for antifungal drug development. They have been tested against strains like Candida albicans and Rhizopus oryzae, showing effectiveness in inhibiting fungal growth, which is valuable for both medical and agricultural applications .
Chemotherapy Drug Resistance Research
The modification of the 1,2,4-triazole structure has been explored to overcome drug resistance in chemotherapy. By altering the substituents on the triazole ring, researchers aim to develop compounds that can evade the resistance mechanisms of cancer cells, thus enhancing the efficacy of chemotherapeutic treatments .
Agricultural Chemicals
Beyond medical applications, triazole derivatives are also used in agriculture. They serve as the basis for developing crop protection chemicals, offering a way to combat fungal infections that affect plant health and crop yield .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-10-2-4-11(5-3-10)18(16,17)14-6-7-15-9-12-8-13-15/h2-5,8-9,14H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDMUNIYNOLCCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

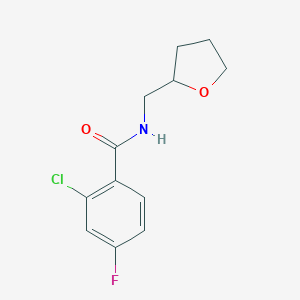
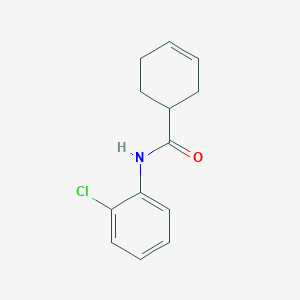
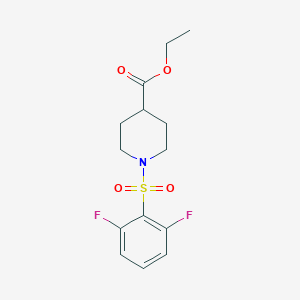
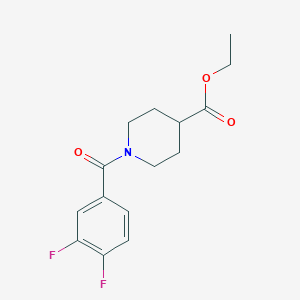
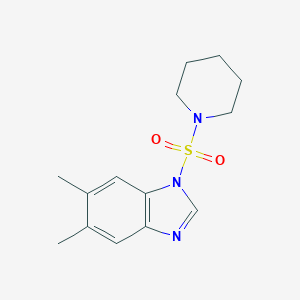
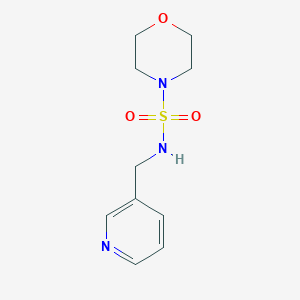
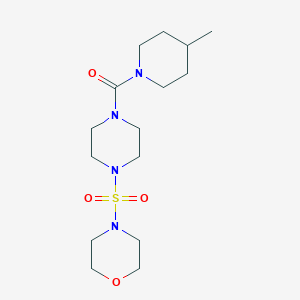
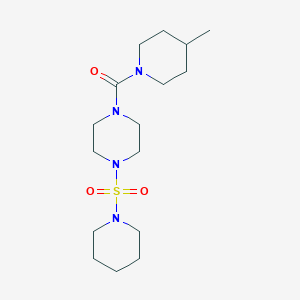
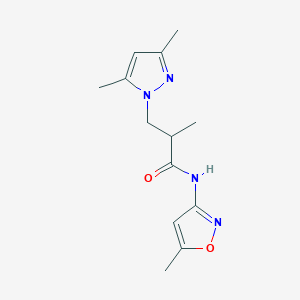
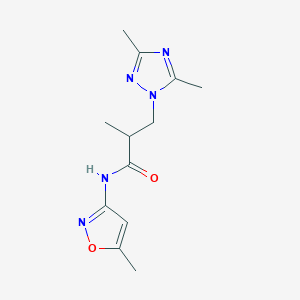
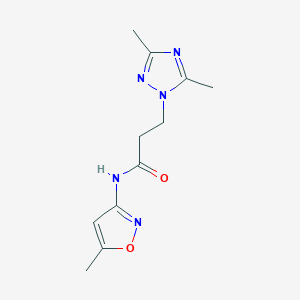
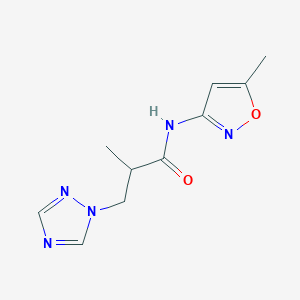
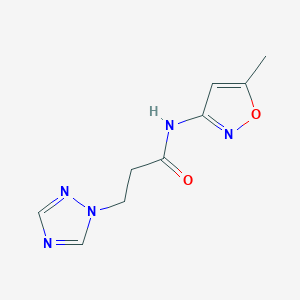
![4-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzenesulfonamide](/img/structure/B359443.png)